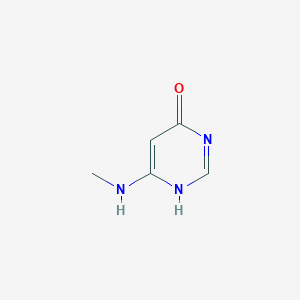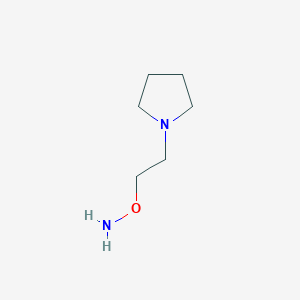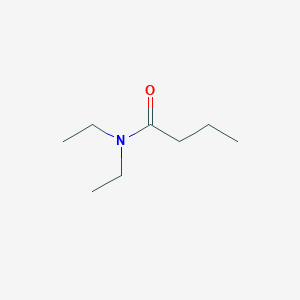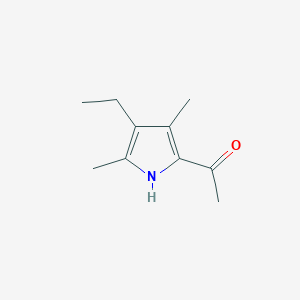
Ketone, 4-ethyl-3,5-dimethylpyrrol-2-YL methyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ketones are a class of organic compounds that contain a carbonyl group (C=O) bonded to two other carbon atoms. 4-ethyl-3,5-dimethylpyrrol-2-YL methyl ketone is a ketone compound that has been used in scientific research for various applications.
Mechanism Of Action
The mechanism of action of 4-ethyl-3,5-dimethylpyrrol-2-YL methyl ketone is not well understood. However, it is believed to act as a ligand for certain receptors in the body, which may be involved in various physiological processes.
Biochemical And Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been found to have antimicrobial, anti-inflammatory, and antioxidant properties. It has also been shown to have an effect on the central nervous system, including analgesic and sedative effects.
Advantages And Limitations For Lab Experiments
One advantage of using this compound in lab experiments is its availability and relatively low cost. It is also a stable compound that can be stored for long periods of time. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on this compound. One direction is to further investigate its mechanism of action and identify the receptors it interacts with in the body. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, research can be done to optimize the synthesis method to improve the yield and purity of the product.
Synthesis Methods
The synthesis of 4-ethyl-3,5-dimethylpyrrol-2-YL methyl ketone involves the reaction of 4-ethyl-3,5-dimethylpyrrole with methyl ethyl ketone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions for several hours, and the product is obtained by distillation.
Scientific Research Applications
This compound has been used in scientific research for various applications such as in the synthesis of new compounds, as a reagent in chemical reactions, and as a starting material for the preparation of pharmaceuticals. It has also been used as a flavor and fragrance ingredient in the food and beverage industry.
properties
CAS RN |
1500-91-0 |
|---|---|
Product Name |
Ketone, 4-ethyl-3,5-dimethylpyrrol-2-YL methyl |
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-5-9-6(2)10(8(4)12)11-7(9)3/h11H,5H2,1-4H3 |
InChI Key |
SUAXMKRXTCGJJD-UHFFFAOYSA-N |
SMILES |
CCC1=C(NC(=C1C)C(=O)C)C |
Canonical SMILES |
CCC1=C(NC(=C1C)C(=O)C)C |
Other CAS RN |
1500-91-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





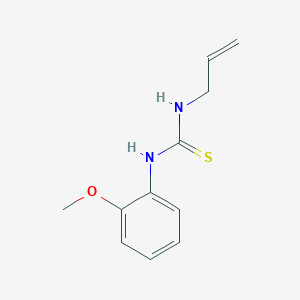

![[2-Methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-enyl] acetate](/img/structure/B72163.png)
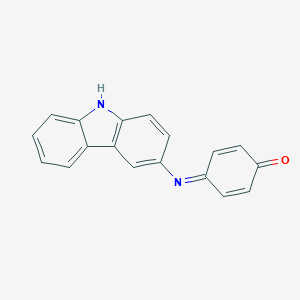
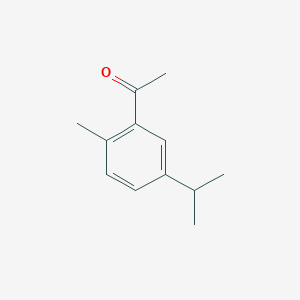
![2-Methylthieno[2,3-d]thiazole](/img/structure/B72171.png)
